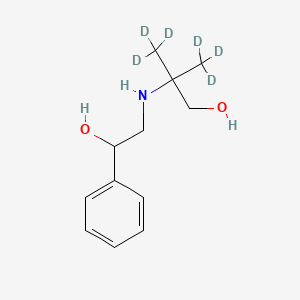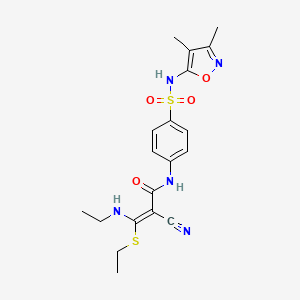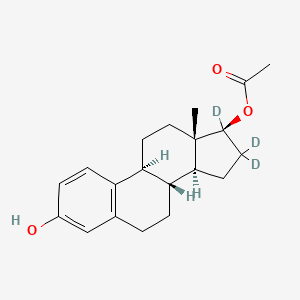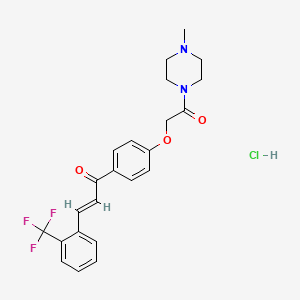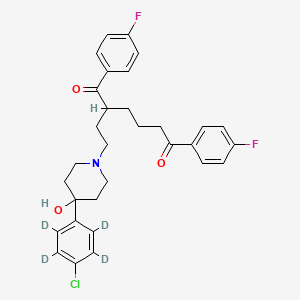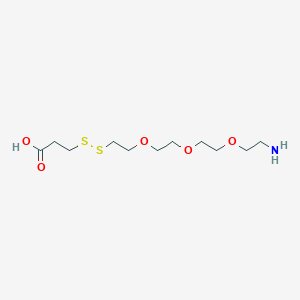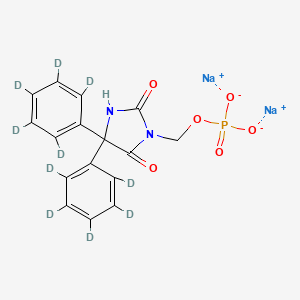
Fosphenytoin-d10 (disodium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fosphenytoin-d10 (disodium) is a deuterium-labeled derivative of fosphenytoin (disodium). Fosphenytoin is a water-soluble prodrug of phenytoin, which is widely used as an anticonvulsant for the treatment of epileptic seizures. The deuterium labeling in fosphenytoin-d10 (disodium) is used for various research purposes, including pharmacokinetic studies and drug metabolism analysis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of fosphenytoin-d10 (disodium) involves the conversion of 3-(hydroxymethyl)-5,5-diphenylimidazolidine-2,4-dione to an alkylsulfonate or arylsulfonate. This intermediate is then reacted with a phosphoric acid diester whose ester groups can be selectively cleaved. The resulting product is converted to 5,5-diphenyl-3-[(phosphonooxy)methyl]imidazolidine-2,4-dione disodium salt .
Industrial Production Methods
Industrial production of fosphenytoin-d10 (disodium) follows a similar synthetic route but is optimized for large-scale production. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Fosphenytoin-d10 (disodium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert fosphenytoin-d10 (disodium) to its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphonate derivatives, while reduction can produce various hydroxylated products .
Wissenschaftliche Forschungsanwendungen
Fosphenytoin-d10 (disodium) has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the pathways and transformations of fosphenytoin in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of fosphenytoin.
Industry: Applied in the development of new anticonvulsant drugs and formulations
Wirkmechanismus
Fosphenytoin-d10 (disodium) acts as a prodrug of phenytoin. Upon administration, it is rapidly converted to phenytoin in the body. Phenytoin exerts its anticonvulsant effects by blocking frequency-dependent, use-dependent, and voltage-dependent neuronal sodium channels. This action limits the repetitive firing of action potentials, thereby reducing seizure activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fosphenytoin (disodium): The non-deuterated form of fosphenytoin-d10 (disodium).
Phenytoin: The active metabolite of fosphenytoin, used directly as an anticonvulsant.
CE-fosphenytoin sodium: A modified formulation of fosphenytoin sodium with improved pharmacokinetic properties.
Uniqueness
Fosphenytoin-d10 (disodium) is unique due to its deuterium labeling, which makes it particularly useful for research purposes. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis in pharmacokinetic and metabolic studies .
Eigenschaften
Molekularformel |
C16H13N2Na2O6P |
|---|---|
Molekulargewicht |
416.30 g/mol |
IUPAC-Name |
disodium;[2,5-dioxo-4,4-bis(2,3,4,5,6-pentadeuteriophenyl)imidazolidin-1-yl]methyl phosphate |
InChI |
InChI=1S/C16H15N2O6P.2Na/c19-14-16(12-7-3-1-4-8-12,13-9-5-2-6-10-13)17-15(20)18(14)11-24-25(21,22)23;;/h1-10H,11H2,(H,17,20)(H2,21,22,23);;/q;2*+1/p-2/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D;; |
InChI-Schlüssel |
GQPXYJNXTAFDLT-RDNJZBAPSA-L |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2(C(=O)N(C(=O)N2)COP(=O)([O-])[O-])C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])[2H])[2H].[Na+].[Na+] |
Kanonische SMILES |
C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)COP(=O)([O-])[O-])C3=CC=CC=C3.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


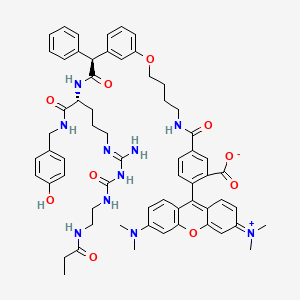

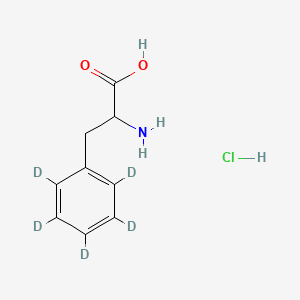

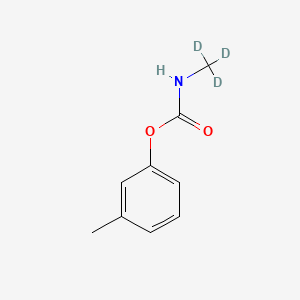
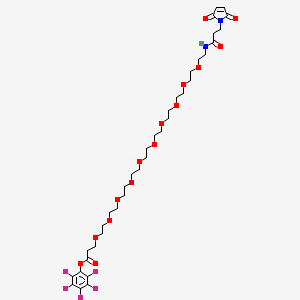
![(3aR,8R,8aR,9aR)-8-hydroxy-5,8a-dimethyl-3-methylidene-4,6,7,8,9,9a-hexahydro-3aH-benzo[f][1]benzofuran-2-one](/img/structure/B12414782.png)
